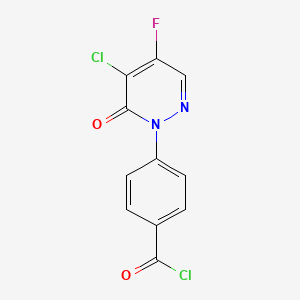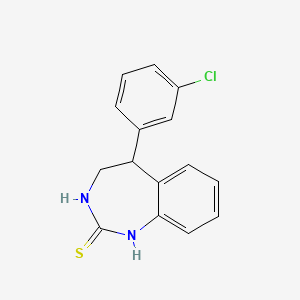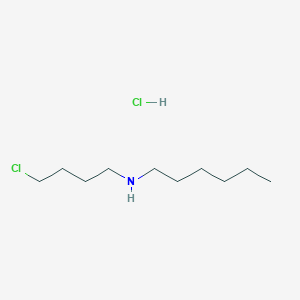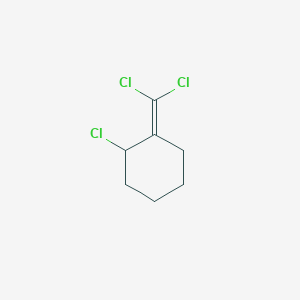![molecular formula C15H15ClO3S B14383756 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene CAS No. 90183-79-2](/img/structure/B14383756.png)
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a chlorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The benzenesulfonyl group can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include various substituted benzenesulfonyl derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: The primary product is the corresponding sulfide.
Applications De Recherche Scientifique
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other chemical transformations, which can alter its interactions with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-3-bromobenzene
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is unique due to the specific positioning of the benzenesulfonyl and chlorobenzene groups, which influence its reactivity and potential applications. The presence of the chlorobenzene moiety can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from similar compounds.
Propriétés
Numéro CAS |
90183-79-2 |
|---|---|
Formule moléculaire |
C15H15ClO3S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
1-[3-(benzenesulfonyl)propoxy]-3-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-13-6-4-7-14(12-13)19-10-5-11-20(17,18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
Clé InChI |
LAAXHGFNVPMBAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

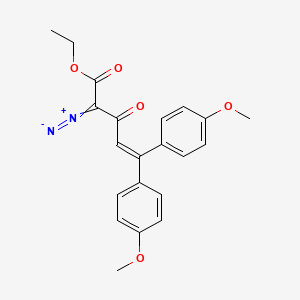
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
